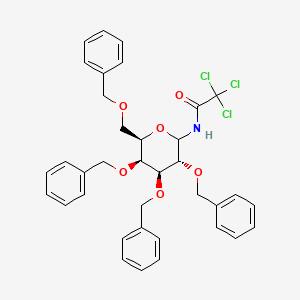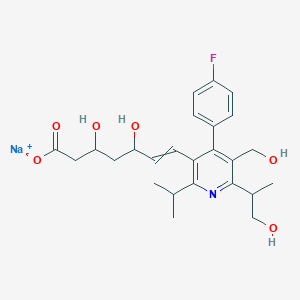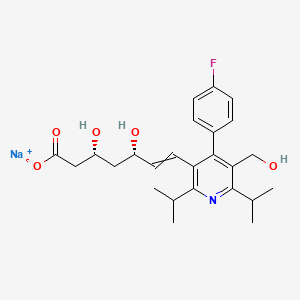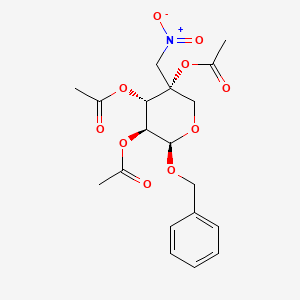
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is an organic compound that belongs to the class of benzoxazolium betaines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE typically involves the condensation of an aniline derivative with a benzoxazole precursor. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process might include:
Purification: Techniques like recrystallization or chromatography.
Quality Control: Analytical methods such as HPLC or NMR spectroscopy to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials or dyes.
Mechanism of Action
The mechanism of action of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM CHLORIDE
- 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM HYDROXIDE
Uniqueness
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is unique due to its specific structural features, such as the sulfoalkyl group and the benzoxazolium core
Properties
CAS No. |
101852-89-5 |
|---|---|
Molecular Formula |
C19H20N2O4S |
Molecular Weight |
372.44 |
Synonyms |
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B1140105.png)
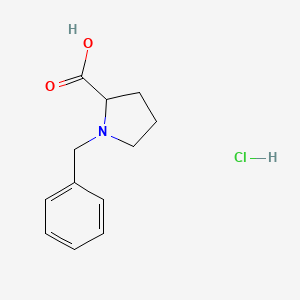
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B1140109.png)


